molecular formula C18H20N4O2 B2632064 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 863614-50-0

1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2632064
CAS No.: 863614-50-0
M. Wt: 324.384
InChI Key: NYTHQQJEBDWUDV-UHFFFAOYSA-N
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Description

1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a synthetic small molecule based on a fused pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound is presented as a high-purity chemical for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Compounds featuring the pyrrolo[2,3-d]pyrimidine core have been extensively investigated as potent inhibitors of various protein kinases . Specifically, closely related pyrrolo[2,3-d]pyrimidine analogues have been identified as inhibitors of Janus Kinase 3 (JAK3), a critical target in the development of immunosuppressive therapies . Furthermore, this structural class has demonstrated compelling activity in oncology research, with some derivatives functioning as microtubule depolymerizing agents and others showing potent antiproliferative effects against various human cancer cell lines . The structural motif of a piperidine carbonyl substitution, as seen in this molecule, is a common feature in pharmacologically active compounds designed to interact with enzymatic ATP-binding sites . Researchers in the fields of kinase biology, cancer pharmacology, and immunology may find this compound valuable for in vitro screening and lead optimization studies.

Properties

IUPAC Name

6-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-6-9-21(10-7-12)18(24)14-11-13-16(20(14)2)19-15-5-3-4-8-22(15)17(13)23/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTHQQJEBDWUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2}, with a molecular weight of approximately 339.4 g/mol. The compound features a pyrido-pyrrolo-pyrimidine framework, which is significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have shown promising activity against various viral infections. In particular, research indicates that certain analogs exhibit effective inhibition of viral replication at micromolar concentrations, suggesting that this compound may possess similar antiviral properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the pyrimidine ring, which has been associated with various kinase inhibitory activities. In vitro studies have reported that related compounds demonstrate significant antiproliferative effects against human cancer cell lines such as HeLa and A375, with IC50 values often in the low micromolar range .

Cell Line IC50 (µM) Mechanism
HeLa0.36CDK inhibition
A3751.8Antiproliferative activity

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Kinase Inhibition : Similar compounds have demonstrated strong inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiviral Mechanisms : The ability to interfere with viral replication processes has been observed in structurally related compounds, indicating a potential pathway for this compound as well .

Case Studies

A notable case study involved the evaluation of a series of pyrido-pyrimidine derivatives where structural modifications significantly influenced their biological activity. The study found that specific substitutions at the C-2 and N-3 positions enhanced both antiviral and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position is pivotal for biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at 2-Position Synthesis Method Biological Activity (IC₅₀ or Efficacy) Source
1-Methyl-2-(4-methylpiperidine-1-carbonyl) derivative (Target) 4-Methylpiperidine-1-carbonyl Thermal cyclization of amino esters Not explicitly reported (anticancer potential inferred)
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (12n) 4-Chlorophenyl Combinatorial synthesis Cytotoxic (HeLa cells: 6.55 ± 0.31 µM)
1-Benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives Aryl carboxamides (e.g., N-aryl) Hydrolysis of methyl esters Anticancer (activity varies by substituent)
2-Phenylpyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one (2b) Phenyl Fischer-Fink-type elimination N/A (synthetic intermediate)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl in 12n) enhance cytotoxicity, likely by improving target binding .
  • Piperidine/Azepane Moieties (e.g., 4-methylpiperidine-1-carbonyl) may influence solubility and blood-brain barrier penetration due to their basicity and lipophilicity (logP ~2.25 for related compounds) .
  • Aryl Carboxamides (e.g., N-aryl derivatives) show variable anticancer activity, suggesting substituent-dependent pharmacophore interactions .
Core Heterocyclic Modifications

Alterations to the tricyclic scaffold significantly impact bioactivity:

Compound Class Structural Feature Activity Profile Source
Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones (Target) Tricyclic (pyrido-pyrrolo-pyrimidine) Anticancer, kinase inhibition?
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones Fused triazole ring (four heteroaromatic rings) Antitumor (MCF-7, HepG2 cell lines)
4-Substituted pyrido[2,3-d]pyrimidin-4(1H)-ones Bicyclic (pyrido-pyrimidine) Analgesic, anti-inflammatory
Furo[2,3-d]pyrimidinones Furan replacing pyrrole ring Cytotoxic (combinatorial library)

Key Observations :

  • Triazole-Fused Derivatives exhibit enhanced antitumor activity (e.g., compound in vs. doxorubicin), attributed to additional hydrogen-bonding interactions .
  • Bicyclic Pyrido-Pyrimidines (e.g., 4-substituted analogs) lack the pyrrole ring, reducing planarity and likely altering target selectivity (e.g., COX inhibition for anti-inflammatory effects) .
  • Furopyrimidinones show comparable cytotoxicity to pyrrolo analogs but may differ in metabolic stability due to furan’s susceptibility to oxidation .
Pharmacological and Physicochemical Comparisons
Parameter Target Compound 12n (4-chlorophenyl analog) Triazolo-Pyrido-Pyrimidine
Molecular Weight 338.41 g/mol ~420–450 g/mol (estimated) ~350–400 g/mol
logP 2.25 ~3.0 (lipophilic substituent) ~1.5–2.0 (polar triazole)
Polar Surface Area (PSA) 42.36 Ų ~30–40 Ų ~70–80 Ų
Activity Anticancer (inferred) Cytotoxic (IC₅₀ = 6.55 µM) Antitumor (IC₅₀ < 10 µM)

Key Observations :

  • PSA differences influence solubility and blood-brain barrier penetration; triazolo derivatives’ higher PSA may limit CNS activity .

Q & A

Q. How can researchers leverage open-access tools for reaction mechanism elucidation?

  • Methodological Answer : Use the ACD/Labs Percepta Platform to predict physicochemical properties (e.g., logP, pKa) and simulate reaction pathways . Pair with ICReDD’s computational workflows for real-time feedback between simulations and lab experiments .

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